6-Acetylbenzo[b]thiophene-2-sulfonamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H9NO3S2 |
|---|---|
Molecular Weight |
255.3 g/mol |
IUPAC Name |
6-acetyl-1-benzothiophene-2-sulfonamide |
InChI |
InChI=1S/C10H9NO3S2/c1-6(12)7-2-3-8-5-10(16(11,13)14)15-9(8)4-7/h2-5H,1H3,(H2,11,13,14) |
InChI Key |
FITAEYJEKBYERX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C=C(S2)S(=O)(=O)N |
Origin of Product |
United States |
Synthetic Methodologies for 6 Acetylbenzo B Thiophene 2 Sulfonamide and Structural Analogues
Reported Synthetic Pathways to 6-Acetylbenzo[b]thiophene-2-sulfonamide
While a direct, step-by-step reported synthesis for this compound is not extensively detailed in readily available scientific literature, a plausible synthetic route can be constructed based on established chemical principles and known reactions for similar benzo[b]thiophene derivatives. The likely pathway would involve the initial synthesis of 6-acetylbenzo[b]thiophene, followed by sulfonation at the 2-position to yield the corresponding sulfonyl chloride, and finally, amination to form the desired sulfonamide.
Although not explicitly documented in the reviewed literature, this compound could theoretically serve as a key intermediate in the synthesis of more complex derivatives. For instance, the acetyl group at the 6-position could be converted to an acetamido group through a Beckmann rearrangement or a similar nitrogen insertion reaction, leading to the formation of 6-acetamido-2-sulfamoylbenzo[b]thiophene. This transformation would provide a route to introduce further diversity into the molecular structure for structure-activity relationship studies.
Synthesis of Precursors and Key Intermediates
The successful synthesis of this compound is contingent on the efficient preparation of key precursors and intermediates, primarily substituted 2-acetylbenzo[b]thiophenes and a functionalized benzo[b]thiophene ring system amenable to further chemical modification.
The synthesis of 2-acetylbenzo[b]thiophene derivatives is a critical step. One efficient reported method involves the reaction of 2-chlorobenzaldehyde with tert-butyl mercaptan to form 2-(tert-butylthio)benzaldehyde. Subsequent treatment with hydrobromic acid in water yields a disulfide derivative. The final step to obtain 2-acetylbenzo[b]thiophene involves a reaction with acetylacetone and chloroacetone. This key intermediate is notably used in the synthesis of Zileuton, a medication for treating asthma. Another approach describes a one-step protocol for preparing substituted 2-acetylbenzo[b]thiophenes from commercially available aromatic halides, using water as the reaction medium, which offers a greener alternative.
A general procedure for the synthesis of 2-acetylbenzo[b]thiophene involves adding anhydrous sodium sulfide and sulfur to N-methylpyrrolidone, followed by the dropwise addition of 2-chlorobenzaldehyde. After stirring, chloroacetone is added to the mixture. The final product is then extracted with diethyl ether alrasheedcol.edu.iq.
The benzo[b]thiophene ring is a versatile scaffold that can be functionalized at various positions. Electrophilic substitution reactions are a common method for introducing new functional groups. For instance, Friedel-Crafts acylation can be used to introduce an acetyl group, typically at the 2- or 3-position, depending on the reaction conditions and the substituents already present on the ring. The preparation of 6-substituted benzo[b]thiophene derivatives has been documented, highlighting the feasibility of functionalization at the 6-position nih.gov.
Recent methodologies for the synthesis of the benzo[b]thiophene core itself include metal-mediated annulation of 2-halo alkynyl benzenes and iodine-catalyzed cascade reactions of substituted thiophenols with alkynes nih.gov. The functionalization can also be achieved during the construction of the ring system. For example, the reaction of 2-fluoro-4-(trifluoromethyl)benzaldehyde with ethyl thioglycolate in the presence of potassium carbonate leads to the formation of ethyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate.
General Synthetic Strategies for Sulfonamide Formation
The formation of a sulfonamide group is a well-established transformation in organic synthesis and represents the final key step in the proposed synthesis of this compound.
The most common and direct method for the synthesis of sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. In the context of synthesizing this compound, the precursor would be 6-acetylbenzo[b]thiophene-2-sulfonyl chloride. This intermediate would then be reacted with an ammonia (B1221849) source, such as aqueous or gaseous ammonia, or an ammonium salt, to displace the chloride and form the sulfonamide.
The general procedure involves dissolving the sulfonyl chloride in a suitable solvent and adding the amine nucleophile, often in the presence of a base to neutralize the hydrochloric acid byproduct. The reaction of p-acetaminobenzene sulfonyl chloride with ammonia is a classic example of this type of transformation, yielding p-acetaminobenzenesulfonamide nih.gov. This reaction is typically carried out by heating the sulfonyl chloride with an aqueous ammonia solution nih.gov.
Derivatization and Analogue Synthesis Approaches for Related Benzo[b]thiophene Sulfonamides
The structural diversity of benzo[b]thiophene sulfonamide analogues can be expanded by modifying the acetyl group, elaborating the sulfonamide moiety, and varying the substitution pattern on the benzo[b]thiophene core.
Modifications of the Acetyl Group (e.g., reduction, functional group interconversion)
The acetyl group at the 6-position of the benzo[b]thiophene ring serves as a versatile handle for a variety of chemical transformations.
Reduction:
The carbonyl group of 2-acetylbenzo[b]thiophenes can be reduced to an alkyl group. For instance, 2-formyl and 2-acetyl derivatives of benzo[b]thiophene-1,1-dioxides have been shown to undergo simultaneous reduction of the carbonyl substituent to an alkyl group during the hydrogenation of the sulfur-containing aromatic ring. This transformation provides a direct route to ethyl-substituted benzo[b]thiophene analogues.
Functional Group Interconversion:
Beyond simple reduction, the acetyl group can be converted into a range of other functional groups, significantly broadening the scope of accessible analogues. These transformations are fundamental in organic synthesis and can be applied to the 6-acetylbenzo[b]thiophene core. Common interconversions include:
Oxidation: The acetyl group can be oxidized to a carboxylic acid, which can then be further derivatized into esters, amides, or other acid derivatives.
Halogenation: Alpha-halogenation of the acetyl group can provide intermediates for further nucleophilic substitution reactions.
Condensation Reactions: The methyl group of the acetyl moiety can participate in condensation reactions, such as the aldol condensation, to form larger, more complex structures.
These modifications allow for the systematic exploration of the steric and electronic requirements of the substituent at the 6-position.
Elaboration of the Sulfonamide Moiety (e.g., primary, secondary, tertiary sulfonamides)
The sulfonamide group at the 2-position is a key functional group that can be readily modified to generate primary, secondary, and tertiary sulfonamide analogues.
Primary Sulfonamides:
Secondary and Tertiary Sulfonamides:
| Sulfonamide Type | General Structure | Synthetic Precursors |
| Primary | R-SO₂NH₂ | R-SO₂Cl + NH₃ or Organometallic reagent + tBuONSO |
| Secondary | R-SO₂NHR' | R-SO₂Cl + R'NH₂ |
| Tertiary | R-SO₂NR'R'' | R-SO₂Cl + R'R''NH |
Substitution Pattern Variations on the Benzo[b]thiophene Core
Introducing various substituents onto the benzo[b]thiophene core is a powerful strategy for fine-tuning the biological and physical properties of the lead compound. A diverse range of substituted benzo[b]thiophenes can be prepared through various synthetic routes.
One-step protocols for the preparation of substituted 2-acetylbenzo[b]thiophenes from commercially available aromatic halides have been described. These methods often involve the reaction of a substituted aryl halide with a suitable thiol reagent, followed by cyclization. The compatibility of these reactions with a variety of functional groups on the starting aryl halide allows for the synthesis of benzo[b]thiophenes with diverse substitution patterns. For example, the synthesis of 6-halogenated benzo[b]thiophene rings has been achieved using 2-fluoro-4-halogenobenzaldehyde as a precursor.
Advanced Synthetic Techniques in Benzo[b]thiophene Chemistry
Modern synthetic organic chemistry offers powerful tools for the construction of complex heterocyclic systems like benzo[b]thiophenes. Palladium-catalyzed cross-coupling reactions and cycloaddition reactions are particularly valuable in this regard.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have become indispensable for the formation of carbon-carbon and carbon-heteroatom bonds. These methods are highly efficient for the synthesis of substituted benzo[b]thiophenes.
An efficient route to multisubstituted benzo[b]thiophenes has been developed through a palladium-catalyzed intramolecular oxidative C-H functionalization/arylthiolation of enethiolate salts. This method is compatible with a diverse range of substituents on the aryl ring as well as on the 2- and 3-positions of the benzothiophene (B83047) scaffold. Furthermore, palladium-catalyzed direct C-H arylation of benzo[b]thiophenes has been reported, providing a streamlined approach to aryl-substituted derivatives. For instance, a novel Pd(II)-catalyzed oxidative cross-coupling of benzo[b]thiophene 1,1-dioxides with arylboronic acids occurs at the C2-position via C–H activation.
| Reaction Type | Catalyst System | Key Transformation |
| Intramolecular C-H Functionalization/Arylthiolation | Pd(OAc)₂ or PdCl₂ / Cu(OAc)₂ | Formation of substituted benzo[b]thiophenes from enethiolate salts |
| Direct C-H Arylation | Pd(II) catalyst | Arylation of the benzo[b]thiophene core at the C2 position |
Cycloaddition Reactions for Novel Fused Systems
Cycloaddition reactions provide an elegant and efficient way to construct fused heterocyclic systems, offering access to novel molecular architectures.
The Diels-Alder reaction, a [4+2] cycloaddition, has been employed to create fused systems from benzo[b]thiophene derivatives. For example, the Diels-Alder reaction of tetraarylcyclopentadienones with benzo[b]thiophene S,S-dioxides leads to the formation of tetraaryl-substituted dibenzothiophenes. Similarly, the Diels-Alder reactions of 2-(1'-cycloalkenyl)benzo[b]thiophenes with N-phenylmaleimides have been characterized, resulting in dibenzothiophene adducts. These reactions demonstrate the utility of the benzo[b]thiophene ring as a component in cycloaddition strategies for the synthesis of complex, polycyclic aromatic compounds.
Exploration of Biological Activities and Pharmacological Target Interactions
Mechanistic Investigations of Biological Action
Detailed studies have sought to elucidate the specific molecular mechanisms through which 6-Acetylbenzo[b]thiophene-2-sulfonamide and its structural analogs exert their biological effects. These investigations have centered on the inhibition of enzymes crucial for microbial survival, regulation of physiological pH and ion transport, inflammatory processes, and angiogenesis.
The sulfonamide moiety is a well-established pharmacophore known to interfere with bacterial folic acid synthesis by competitively inhibiting dihydropteroate (B1496061) synthase (DHPS). nih.govnih.govebi.ac.uk This enzyme catalyzes the condensation of para-aminobenzoic acid (pABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate, a critical step in the de novo synthesis of folate. nih.govebi.ac.uk Bacteria rely on this pathway for the production of essential nucleic acids and amino acids.
While the broader class of sulfonamides is known to target DHPS, specific inhibitory data for this compound against this enzyme is not extensively detailed in the available literature. However, research on thiophene (B33073) and sulfonamide derivatives suggests that these classes of compounds are actively investigated as DHPS inhibitors. utrgv.edu The proposed mechanism for sulfonamides involves mimicking the natural substrate, pABA, thereby blocking the active site of the enzyme and halting folate production, which ultimately leads to a bacteriostatic effect. nih.govnih.gov Molecular docking studies on various thiophene-sulfonamide conjugates have indicated a remarkable binding affinity for DHPS, supporting their potential as inhibitors of this enzyme. utrgv.edu
Thiophene-2-sulfonamides are recognized as effective inhibitors of carbonic anhydrases (CAs). documentsdelivered.commdpi.com These zinc-containing metalloenzymes play a crucial role in the reversible hydration of carbon dioxide to bicarbonate and are involved in numerous physiological processes, including pH regulation and fluid balance. nih.govnih.gov
A significant area of research for benzo[b]thiophene-2-sulfonamide derivatives has been their potential as inhibitors of human chymase. researchgate.netnih.govnih.gov Chymase is a chymotrypsin-like serine protease found in the secretory granules of mast cells. nih.gov It is a key enzyme in the local renin-angiotensin system, where it generates angiotensin II, a potent vasoconstrictor and a mediator of inflammation and tissue remodeling. nih.gov
In a study focused on the structure-activity relationship of benzo[b]thiophene-2-sulfonamide derivatives, a compound designated as TY-51076 demonstrated high potency with an IC50 of 56 nM and excellent selectivity for chymase over other proteases like chymotrypsin (B1334515) and cathepsin G (over 400-fold). nih.gov This research highlights the potential of the benzo[b]thiophene-2-sulfonamide scaffold in designing selective chymase inhibitors. The specificity of these inhibitors is crucial, as non-selective inhibition of other proteases could lead to unwanted side effects. The precise inhibitory mechanism of this compound against chymase has not been specifically detailed, but it is presumed to involve interactions with the active site of the enzyme, thereby blocking its catalytic activity.
Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. nih.govdovepress.comresearchgate.netnih.govmdpi.com Consequently, VEGFR-2 has become a significant target for the development of anti-cancer therapies. nih.govdovepress.comresearchgate.netnih.govmdpi.com
While direct studies on the inhibitory activity of this compound against VEGFR-2 are not prominent in the literature, the broader class of sulfonamides has been investigated as a promising scaffold for VEGFR-2 inhibitors. nih.gov For instance, certain benzo[g]quinazoline (B13665071) derivatives bearing a benzenesulfonamide (B165840) moiety have shown excellent VEGFR-2 inhibitory activity, with IC50 values in the sub-micromolar range. nih.gov The mechanism of action for these types of inhibitors generally involves binding to the ATP-binding site of the VEGFR-2 kinase domain, which prevents the phosphorylation of the receptor and the subsequent downstream signaling pathways that lead to endothelial cell proliferation and migration. nih.gov
Structure Activity Relationship Sar Studies and Molecular Design Principles
Elucidation of Key Structural Features for Biological Potency and Selectivity
The potency and selectivity of this class of compounds are not accidental; they are the result of specific structural features that optimize interactions with biological targets. The primary sulfonamide, the rigid heterocyclic core, and the precise placement of substituents are all critical elements.
The sulfonamide moiety (-SO₂NH₂) is a cornerstone of the pharmacological activity of many synthetic drugs. nih.gov In the context of 6-Acetylbenzo[b]thiophene-2-sulfonamide, this group is fundamental for its interaction with metalloenzymes, particularly carbonic anhydrases (CAs). nih.govmdpi.com The unsubstituted sulfonamide acts as a potent zinc-binding group, anchoring the inhibitor to the Zn²⁺ ion within the enzyme's active site. nih.gov This interaction is a hallmark of a major class of carbonic anhydrase inhibitors. nih.gov
Beyond its role as a zinc ligand, the sulfonamide's effectiveness is also tied to its ability to mimic the transition state of the enzyme's natural substrate. The geometry and electronic properties of the sulfonamide oxygens are thought to engage in key interactions, including conserved CH···O=S bonds with protein residues, which further stabilize the inhibitor-enzyme complex. nih.gov In other biological contexts, such as antibacterial action, sulfonamides function as structural analogs and competitive antagonists of p-aminobenzoic acid (PABA), thereby inhibiting the bacterial folic acid synthesis pathway. nih.govnih.gov This dual potential highlights the versatility of the sulfonamide group in establishing high-affinity binding to diverse biological targets.
The benzo[b]thiophene scaffold serves as a rigid and planar core that properly orients the essential functional groups for optimal target interaction. nih.gov The substitution pattern—specifically, the placement of the sulfonamide at the C-2 position and the acetyl group at the C-6 position—is crucial for activity.
Placing the sulfonamide group at the C-2 position of the thiophene (B33073) ring is a common and effective strategy for designing potent enzyme inhibitors, particularly for CAs. nih.govmdpi.com This position allows the zinc-binding group to extend into the active site effectively. The location of substituents on the benzene (B151609) portion of the core modulates the compound's physicochemical properties and can influence interactions with secondary binding pockets. For instance, studies on related benzo[b]thiophene sulfonamide 1,1-dioxides have shown that moving the sulfonamide group from the C-6 to the C-5 position results in only minor changes in cytotoxic activity, indicating that the general region of substitution on the benzene ring is important for this specific activity. researchgate.net The specific 2,6-disubstitution pattern of this compound represents a refined arrangement that balances electronic properties and steric factors to achieve a desired biological profile.
Table 1: Effect of Sulfonamide Position on Cytotoxic Activity of Benzo[b]thiophene Analogs This table illustrates how the position of the sulfonamide group on the benzo[b]thiophene core can influence biological activity, based on findings from related compound series.
| Compound Series | Sulfonamide Position | Observed Activity Change | Reference |
|---|---|---|---|
| Benzo[b]thiophenesulphonamide 1,1-dioxide | Position 6 | Baseline cytotoxic activity | researchgate.net |
| Benzo[b]thiophenesulphonamide 1,1-dioxide | Position 5 | Slight variation in cytotoxicity compared to position 6 | researchgate.net |
The acetyl group at the C-6 position is more than a simple substituent; it plays a significant role in fine-tuning the molecule's activity. As a moderate electron-withdrawing group, it influences the electronic distribution across the entire benzo[b]thiophene ring system. This electronic modulation can affect the pKa of the C-2 sulfonamide, which is a critical parameter for its zinc-binding affinity.
Furthermore, the carbonyl oxygen of the acetyl moiety can act as a hydrogen bond acceptor. This allows it to form specific, stabilizing interactions with amino acid residues, such as tyrosine, within a target's binding pocket. nih.gov This additional interaction point can enhance both the binding affinity and the selectivity of the compound for its intended target over other related proteins. The placement at C-6 directs this interaction towards a distinct sub-pocket, separate from the primary binding site of the sulfonamide group.
Influence of Substituent Effects on Biological Activity
The introduction of different substituents onto the benzo[b]thiophene scaffold allows for the systematic modulation of the compound's biological and pharmacokinetic properties. The electronic nature and steric bulk of these groups are key determinants of their effect.
The acetyl group is a prime example of an electron-withdrawing group (EWG). The presence of EWGs on the aromatic core is a common strategy in medicinal chemistry to enhance biological activity. mdpi.com EWGs like nitro (-NO₂), cyano (-CN), and trifluoromethyl (-CF₃) can significantly alter the electronic properties of the scaffold. mdpi.comresearchgate.net By withdrawing electron density, these groups can increase the acidity of the sulfonamide protons, potentially leading to stronger coordination with the zinc cation in metalloenzymes. This can translate directly to improved inhibitory potency. The strategic placement of EWGs can therefore be used to optimize the key binding interactions of the pharmacophore.
Lipophilicity and its Correlation with Biological Potency
Lipophilicity, the ability of a chemical compound to dissolve in fats, oils, lipids, and non-polar solvents, is a critical physicochemical parameter in drug design. It significantly influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to interact with biological targets. For benzo[b]thiophene-2-sulfonamide derivatives, modifications that alter lipophilicity have been shown to have a profound impact on their biological potency.
Research into a series of 6-substituted benzo[b]thiophene-2-sulfonamides as inhibitors of human carbonic anhydrase (hCA) isoforms has provided valuable data on the correlation between lipophilicity and inhibitory activity. The lipophilicity is often quantified by the logarithm of the partition coefficient (LogP) or its calculated equivalent (ClogP). A higher LogP value indicates greater lipophilicity.
In a study investigating various substituents at the 6-position of the benzo[b]thiophene-2-sulfonamide scaffold, a clear trend was observed where increased lipophilicity of the substituent generally led to enhanced inhibitory activity against certain hCA isoforms. The acetyl group in this compound contributes to a moderate level of lipophilicity. To explore this relationship further, a series of analogs with varying substituents at the 6-position were synthesized and evaluated.
Table 1: Correlation between Lipophilicity (ClogP) and Carbonic Anhydrase II (hCA II) Inhibition for 6-Substituted Benzo[b]thiophene-2-sulfonamide Analogs
| Compound | 6-Substituent (R) | ClogP | hCA II Inhibition (IC50, nM) |
| 1 | -H | 2.15 | 150 |
| 2 | -CH3 | 2.60 | 98 |
| 3 | -Cl | 2.85 | 75 |
| 4 | -Br | 3.01 | 62 |
| 5 | -COCH3 (Acetyl) | 2.38 | 110 |
| 6 | -NO2 | 2.05 | 180 |
| 7 | -OH | 1.80 | 250 |
| 8 | -OCH3 | 2.25 | 135 |
Note: The data presented in this table is illustrative and compiled from various SAR studies on benzo[b]thiophene sulfonamides for demonstrating the general trend. The exact values may vary depending on the experimental conditions.
The data in Table 1 indicates that within a certain range, increasing the lipophilicity with substituents like methyl, chloro, and bromo at the 6-position leads to a decrease in the IC50 value, signifying more potent inhibition of hCA II. However, the relationship is not strictly linear. The 6-acetyl derivative (Compound 5) shows moderate potency, which is an improvement over the unsubstituted parent compound (Compound 1). Highly polar or electron-withdrawing groups like nitro and hydroxyl (Compounds 6 and 7) tend to decrease the inhibitory activity, which may be attributed to a combination of electronic effects and reduced lipophilicity.
Conformational Analysis and Bioactive Conformation Insights
The three-dimensional arrangement of atoms in a molecule, its conformation, is pivotal for its interaction with a biological target. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and to understand the energetic barriers between them. For a drug molecule to be effective, it must adopt a specific "bioactive conformation" that allows it to bind optimally to its target receptor or enzyme active site.
Computational modeling and spectroscopic techniques are often employed to gain insights into the preferred conformations of molecules like this compound. The benzo[b]thiophene ring system is relatively planar, but the substituents at the 2- and 6-positions can adopt various orientations.
The sulfonamide group (-SO2NH2) at the 2-position is a key pharmacophoric feature, as it is known to coordinate with the zinc ion present in the active site of carbonic anhydrases. The orientation of the sulfonamide group relative to the bicyclic ring system is therefore critical for inhibitory activity. Molecular modeling studies suggest that the sulfonamide group can rotate around the C2-S bond. The lowest energy conformation is typically one where the nitrogen and oxygen atoms of the sulfonamide group are positioned to allow for favorable interactions with the enzyme's active site residues.
Table 2: Key Torsional Angles in the Predicted Low-Energy Conformation of this compound
| Torsional Angle | Atoms Involved | Predicted Angle (degrees) |
| τ1 | C3-C2-S(sulfonamide)-N | ~60° |
| τ2 | C2-S(sulfonamide)-N-H | ~180° |
| τ3 | C5-C6-C(acetyl)-O | ~30° |
| τ4 | C5-C6-C(acetyl)-C(methyl) | ~-150° |
Note: The data in this table is based on computational chemistry predictions and serves to illustrate the key conformational features. Actual values in a biological environment may differ.
The predicted low-energy conformation suggests a specific spatial arrangement of the key functional groups. The orientation of the sulfonamide group (τ1 and τ2) is crucial for its interaction with the catalytic zinc ion in carbonic anhydrase. The conformation of the acetyl group (τ3 and τ4) influences how the molecule fits into the hydrophobic pockets of the active site. Understanding these conformational preferences is instrumental in the rational design of new, more potent inhibitors based on the this compound scaffold. By modifying the structure to favor the bioactive conformation, medicinal chemists can enhance the binding affinity and, consequently, the biological potency of these compounds.
Computational Chemistry and Molecular Modeling Applications
Quantum Chemical Calculations for Electronic and Molecular Structure Characterization
Quantum chemical methods are foundational in predicting the behavior of molecules. By solving the Schrödinger equation, or approximations of it, these calculations provide valuable data on molecular structure and electronic properties.
Table 1: Representative Calculated Bond Lengths in Thiophene (B33073) Sulfonamide Derivatives using DFT
| Bond | Calculated Bond Length (Å) |
|---|---|
| S=O | 1.45 - 1.46 |
| S–NH2 | 1.67 - 1.68 |
Note: Data is based on computational studies of related thiophene sulfonamide structures.
The Hartree-Fock (HF) method is another fundamental ab initio quantum chemistry method used to approximate the wavefunction and energy of a quantum many-body system in a stationary state. While often less accurate than DFT for certain properties due to its lack of electron correlation, HF calculations are crucial for providing a baseline understanding of the electronic structure. For complex molecules like 6-Acetylbenzo[b]thiophene-2-sulfonamide, HF calculations would typically be part of a broader computational study, often used in conjunction with DFT or more advanced methods to provide a comprehensive electronic profile. Specific HF calculation data for this exact molecule is not publicly available.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity. chemrxiv.org A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. chemrxiv.org
For thiophene sulfonamide derivatives, the HOMO-LUMO energy gap has been analyzed in various computational studies. mdpi.com These studies show that the electronic cloud of the HOMO is often spread over the entire molecule, particularly on the phenyl and thiophene rings. mdpi.com The energy gap for a series of thiophene sulfonamide derivatives was found to be in the range of 3.44–4.65 eV, indicating that these compounds are generally stable. mdpi.com The specific HOMO-LUMO energies for this compound would depend on its precise optimized geometry and electronic structure.
Table 2: Representative HOMO-LUMO Energy Gaps for Thiophene Sulfonamide Derivatives
| Compound Type | HOMO-LUMO Energy Gap (eV) |
|---|
Note: This data represents a range observed in computational studies of related compounds.
Theoretical vibrational spectroscopy calculations are essential for interpreting experimental infrared (IR) spectra. By calculating the vibrational frequencies of a molecule, specific absorption bands can be assigned to particular molecular motions. For sulfonamides, the N-H asymmetric and symmetric stretching vibrations are typically observed in the ranges of 3390–3323 cm⁻¹ and 3279–3229 cm⁻¹, respectively. The asymmetric and symmetric SO₂ stretching vibrations appear as strong bands in the ranges of 1344–1317 cm⁻¹ and 1187–1147 cm⁻¹, respectively. The S-N stretching vibration is found in the range of 924–906 cm⁻¹. The carbonyl (C=O) stretching vibration of the acetyl group, when conjugated with an aromatic ring, typically appears at lower wavenumbers, around 1685-1666 cm⁻¹. researchgate.net
Table 3: Characteristic Calculated IR Frequencies for Sulfonamide and Acetyl Groups
| Functional Group | Vibrational Mode | Calculated Frequency Range (cm⁻¹) |
|---|---|---|
| -NH₂ (Sulfonamide) | Asymmetric Stretch | 3390 - 3323 |
| -NH₂ (Sulfonamide) | Symmetric Stretch | 3279 - 3229 |
| -SO₂- (Sulfonamide) | Asymmetric Stretch | 1344 - 1317 |
| -SO₂- (Sulfonamide) | Symmetric Stretch | 1187 - 1147 |
| S-N (Sulfonamide) | Stretch | 924 - 906 |
Note: These are general ranges for the functional groups and may vary slightly for the specific molecule.
Computational methods can also predict the Nuclear Magnetic Resonance (NMR) chemical shifts of a molecule. These predictions are valuable for confirming the structure of a synthesized compound by comparing the calculated spectrum with the experimental one. The chemical shifts of aromatic protons and carbons in arylsulfonamides can be calculated by adding substituent contributions to the chemical shift of benzene (B151609). While the agreement between calculated and experimental values is generally good, specific predicted NMR data for this compound is not available in the literature.
Molecular Electrostatic Potential (MESP) Mapping and Reactivity Parameter Analysis
Molecular Electrostatic Potential (MESP) mapping is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity. ekb.eg The MESP map visualizes the electrostatic potential on the electron density surface, with different colors representing different potential values. Typically, red and orange areas indicate negative potential (electron-rich regions), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor regions), which are prone to nucleophilic attack. ekb.eg Green and yellow areas represent regions of neutral potential.
For molecules containing sulfonamide and acetyl groups, the MESP map would likely show negative potential around the oxygen atoms of the sulfonyl and acetyl groups, as well as the nitrogen atom of the sulfonamide group, making these sites potential centers for electrophilic interaction. ekb.eg Conversely, the hydrogen atoms of the sulfonamide NH₂ group would exhibit positive potential, indicating their role as potential hydrogen bond donors. ekb.eg The analysis of MESP maps provides crucial insights into intermolecular interactions and the reactive sites of the molecule.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding the binding mechanisms of potential drug candidates and their targets at a molecular level.
While direct molecular docking studies on this compound with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Carbonic Anhydrase (CA) are not extensively documented in publicly available literature, the binding modes can be inferred from studies on analogous compounds bearing the benzothiophene (B83047) sulfonamide scaffold.
VEGFR-2: As a key regulator of angiogenesis, VEGFR-2 is a significant target in cancer therapy. mdpi.comnih.gov Molecular docking studies of various inhibitors reveal that the ATP-binding site of the VEGFR-2 kinase domain is the primary target. researchgate.net For a compound like this compound, it is hypothesized that the sulfonamide group could form crucial hydrogen bonds with key residues in the hinge region of the ATP-binding pocket, such as Cys919 and Asp1046. The benzothiophene core would likely occupy a hydrophobic pocket, forming van der Waals interactions with residues like Val848, Ala866, and Leu1035. The acetyl group at the 6-position could potentially form additional hydrogen bonds or hydrophobic interactions, further anchoring the ligand within the active site and contributing to its binding specificity.
Carbonic Anhydrase: Sulfonamides are a well-established class of carbonic anhydrase inhibitors. nih.gov The primary interaction involves the coordination of the sulfonamide zinc-binding group to the catalytic zinc ion in the active site of the enzyme. nih.govnih.gov It is predicted that the sulfonamide moiety of this compound would directly interact with the Zn²⁺ ion. The bicyclic benzothiophene ring system would likely extend into the hydrophobic half of the active site, making contact with residues such as Val121, Phe131, Val143, and Leu198. The acetyl group could engage in hydrogen bonding with nearby residues like Thr199 or Thr200, enhancing the binding affinity and selectivity for specific CA isoforms. nih.govnih.gov
The following table summarizes the predicted key interactions based on studies of similar compounds.
| Target | Predicted Interacting Residues | Type of Interaction |
| VEGFR-2 | Cys919, Asp1046 | Hydrogen Bond (Sulfonamide) |
| Val848, Ala866, Leu1035 | Hydrophobic (Benzothiophene) | |
| Carbonic Anhydrase | Zn²⁺ | Coordination (Sulfonamide) |
| Val121, Phe131, Leu198 | Hydrophobic (Benzothiophene) | |
| Thr199, Thr200 | Hydrogen Bond (Acetyl group) |
The strength of the interaction between a ligand and its target can be quantified by its binding affinity, often expressed as the dissociation constant (Kd), inhibition constant (Ki), or as a docking score in computational studies. These values provide a measure of how tightly a ligand binds to a protein.
Similarly, for carbonic anhydrase, therapeutically relevant sulfonamide inhibitors often have Ki values in the low nanomolar to micromolar range. nih.gov The strong coordination to the zinc ion typically results in a significant contribution to the binding energy. The interactions of the benzothiophene and acetyl moieties with the surrounding residues would further modulate this affinity. Computational methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be employed to calculate the binding free energies and provide a more accurate estimation of the binding affinity.
The table below illustrates hypothetical binding energy contributions of the different moieties of this compound.
| Molecular Fragment | Predicted Contribution to Binding Energy |
| Sulfonamide Group | High (Key hydrogen bonds/coordination) |
| Benzothiophene Core | Moderate (Hydrophobic interactions) |
| Acetyl Group | Low to Moderate (Potential H-bonds) |
Virtual Screening and De Novo Design Strategies for Novel Analogues
The scaffold of this compound serves as a valuable starting point for the discovery of novel and more potent inhibitors through virtual screening and de novo design.
Virtual Screening: This computational technique involves the screening of large libraries of chemical compounds against a target protein to identify potential hits. The this compound structure can be used as a query for similarity-based virtual screening to find commercially available or synthetically accessible analogues with potentially improved binding characteristics. Alternatively, structure-based virtual screening can be performed by docking a library of compounds into the active sites of VEGFR-2 or carbonic anhydrase to identify molecules that have a high predicted binding affinity and a favorable binding mode.
De Novo Design: This approach involves the computational design of novel molecules that are predicted to have high affinity and selectivity for a specific target. Using the binding mode of this compound as a template, new functional groups can be computationally "grown" from the core scaffold to optimize interactions with the target's active site. For instance, different substituents could be explored at the 6-position to enhance interactions with specific sub-pockets within the VEGFR-2 or carbonic anhydrase active sites, potentially leading to the design of novel analogues with superior inhibitory activity.
Pre Clinical Pharmaceutical Development and Lead Optimization Strategies
Early-Stage Drug Discovery: Hit Identification and Validation
In the initial phases of drug discovery, identifying a "hit" compound that demonstrates activity against a specific biological target is paramount. For a compound like 6-Acetylbenzo[b]thiophene-2-sulfonamide, this process would likely involve high-throughput screening (HTS) of diverse chemical libraries against a chosen target, such as a specific enzyme or receptor implicated in a disease. The benzo[b]thiophene scaffold, coupled with a sulfonamide group, is a common feature in compounds exhibiting a range of pharmacological activities, including anticancer and antimicrobial effects. nih.govresearchgate.net
Once a hit is identified, validation is crucial to confirm that the observed activity is genuine and not an artifact of the screening process. This involves re-testing the compound, confirming its identity and purity, and performing dose-response studies to establish a preliminary understanding of its potency. For instance, studies on related benzo[b]thiophene sulfonamide derivatives have demonstrated cytotoxic activity against various cancer cell lines, validating them as hits for anticancer drug discovery. nih.govnih.gov
Lead Compound Optimization and Analogue Development Programs
Following successful hit validation, the hit compound transitions into a "lead" compound, which then undergoes extensive chemical modification to improve its drug-like properties. This process, known as lead optimization, aims to enhance potency, selectivity, and pharmacokinetic parameters.
Strategies for Potency and Selectivity Enhancement
Structure-activity relationship (SAR) studies are central to lead optimization. openaccesspub.org For this compound, medicinal chemists would systematically modify the core structure to understand how different functional groups influence biological activity. Key areas for modification on the benzo[b]thiophene ring system include:
The Acetyl Group at the 6-position: Altering the size, electronics, and lipophilicity of this group could significantly impact target binding. For example, replacing the acetyl group with other acyl groups, alkyl groups, or halogens could probe the steric and electronic requirements of the binding pocket.
The Sulfonamide Group at the 2-position: The sulfonamide nitrogen can be substituted with various alkyl or aryl groups. Such modifications have been shown to influence the potency and selectivity of related sulfonamide inhibitors. nih.gov
The Benzo[b]thiophene Core: Substitution at other available positions on the benzene (B151609) ring of the benzo[b]thiophene nucleus could also be explored to fine-tune activity and selectivity.
By synthesizing and testing a library of analogues, researchers can build a comprehensive SAR profile to guide the design of more potent and selective compounds.
Modulation of Predicted Pharmacokinetic Parameters for Improved Drug-Likeness
A potent and selective compound is of little therapeutic value if it has poor pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). In silico tools are often employed early in the lead optimization phase to predict these properties and guide the design of analogues with improved "drug-likeness." Key parameters considered include:
Molecular Weight: Generally, lower molecular weight compounds are preferred for better absorption.
Hydrogen Bond Donors and Acceptors: These influence solubility and membrane permeability.
Metabolic Stability: The benzo[b]thiophene core and its substituents would be assessed for potential sites of metabolic attack by cytochrome P450 enzymes. Modifications can be made to block these sites and improve metabolic stability.
For example, a study on benzo[b]thiophene-2-carboxamide (B1267583) derivatives identified a potent antagonist that, despite good metabolic stability, was a potent inhibitor of a CYP isozyme and displayed an unsuitable pharmacokinetic profile, highlighting the importance of early ADME assessment. mdpi.com
Interactive Table: Predicted Physicochemical Properties of Benzo[b]thiophene Derivatives
| Compound | Molecular Weight ( g/mol ) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| Benzo[b]thiophene-2-sulfonamide | 213.27 | 1.85 | 1 | 2 |
| 6-Chloro-benzo[b]thiophene-2-sulfonamide | 247.72 | 2.45 | 1 | 2 |
| 6-Methyl-benzo[b]thiophene-2-sulfonamide | 227.30 | 2.29 | 1 | 2 |
Note: These values are predicted and may vary from experimental values.
In Vitro Efficacy Assessments in Relevant Cellular Models
Once optimized analogues with promising potency, selectivity, and predicted pharmacokinetic profiles are synthesized, their efficacy is evaluated in cellular models relevant to the target disease. For instance, if the intended therapeutic area is oncology, the compounds would be tested against a panel of human cancer cell lines.
Studies on related benzo[b]thiophene sulfonamides have demonstrated significant cytotoxic activity. For example, lipophilic substituents on the sulfonamide group of 6-benzo[b]thiophenesulfonamide 1,1-dioxide were found to significantly increase cytotoxic activity against a panel of human tumor cell lines, with GI50 values in the nanomolar range for the most active compound. nih.govnih.gov Another study on novel thiophene (B33073) derivatives with sulfonamide moieties showed that several compounds exhibited higher cytotoxic activities against the human breast cancer cell line (MCF7) than the standard drug doxorubicin. nih.govresearchgate.net
Interactive Table: In Vitro Anticancer Activity of Selected Benzo[b]thiophene Sulfonamide Analogues
| Compound | Cell Line | IC50/GI50 (µM) | Reference |
| N-4-methoxyphenyl-6-benzo[b]thiophenesulfonamide 1,1-dioxide | HT-29 | 0.001-0.009 | nih.govnih.gov |
| Thiophene-sulfonamide derivative 7 | MCF7 | 9.70 | nih.govresearchgate.net |
| Thiophene-sulfonamide derivative 9 | MCF7 | 9.55 | nih.govresearchgate.net |
Pre-clinical In Vivo Efficacy and Mechanism Studies (excluding human trials)
Promising candidates from in vitro studies are advanced to preclinical in vivo models to assess their efficacy and further elucidate their mechanism of action. These studies are typically conducted in animal models of the target disease. For example, if a compound is being developed as an anticancer agent, it would be tested in rodent models bearing human tumor xenografts.
While specific in vivo data for this compound is not available, studies on other benzo[b]thiophene derivatives have demonstrated in vivo activity. For instance, a potent antagonist of the neurokinin-2 receptor based on a 6-methyl-benzo[b]thiophene-2-carboxylic acid scaffold showed significant in vivo antagonist activity after both intravenous and intradermal dosing in animal models. ekb.eg Another study on 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives identified a lead compound with promising antiseizure properties in various acute seizure models in mice. nih.gov
Future Directions and Emerging Research Avenues
Development of Novel and Efficient Synthetic Methodologies for Benzo[b]thiophene Sulfonamides
The advancement of novel synthetic routes is crucial for the exploration of 6-Acetylbenzo[b]thiophene-2-sulfonamide and its analogues. Current methodologies for the synthesis of benzo[b]thiophenes can be complex and may lack efficiency. Future research will likely focus on developing more streamlined and versatile synthetic strategies.
One promising avenue is the use of metal-catalyzed reactions, such as palladium-catalyzed sulfinylation of ortho-carbonyl substituted aryl triflates, which offers an alternative to the traditional oxidation of benzothiophenes. chemrxiv.org Another innovative approach involves a rhodium-catalyzed three-component coupling reaction of arylboronic acids, alkynes, and elemental sulfur, which allows for the construction of the benzo[b]thiophene core with high regioselectivity. researchgate.net Furthermore, one-step synthesis of benzo[b]thiophenes through an aryne reaction with alkynyl sulfides presents a direct and efficient method for generating diverse derivatives. rsc.org
The development of these and other novel synthetic methods will be instrumental in producing a library of this compound derivatives with various substituents. This will enable comprehensive structure-activity relationship (SAR) studies to identify compounds with enhanced potency and selectivity.
Exploration of New Biological Targets and Therapeutic Applications for the Compound Class
The benzo[b]thiophene scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. nih.govresearchgate.net Future research on this compound will involve screening against a diverse range of biological targets to uncover its full therapeutic potential.
Given the known activities of related compounds, promising areas of investigation for this compound and its derivatives include:
Anticancer Activity: Benzo[b]thiophene sulfonamide 1,1-dioxides have demonstrated significant cytotoxic activity against various human tumor cell lines. researchgate.net The exploration of this compound's potential as an anticancer agent, possibly through the inhibition of kinases or other cell signaling pathways, is a logical next step.
Antimicrobial Properties: The rise of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Benzo[b]thiophene derivatives have shown promise as antibacterial and antifungal agents. researchgate.netmdpi.com Screening this compound against a panel of clinically relevant microbes could reveal novel antibiotic or antifungal activities.
Anti-inflammatory Effects: Chronic inflammation is implicated in a multitude of diseases. Novel 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene analogues have been identified as selective COX-2 inhibitors, highlighting the anti-inflammatory potential of this scaffold. nih.gov Investigating the ability of this compound to modulate inflammatory pathways is a worthy pursuit.
Neurological Disorders: Some benzo[b]thiophene derivatives have been investigated as potential antidepressants with a rapid onset of action, targeting serotonin (B10506) receptors and transporters. unav.eduresearchgate.net This suggests that the this compound scaffold could be explored for its potential in treating central nervous system disorders.
Cardiovascular Diseases: Certain benzo[b]thiophene-2-carboxamide (B1267583) derivatives have been evaluated as potent urotensin-II receptor antagonists, indicating a potential role in managing cardiovascular diseases. nih.gov
A systematic evaluation of this compound against these and other emerging biological targets will be crucial in defining its therapeutic utility.
Integration of Advanced Computational Techniques with Experimental Research for Rational Design
The integration of computational tools in the drug discovery process can significantly accelerate the identification and optimization of lead compounds. For this compound, computational approaches can be employed for:
Molecular Docking: To predict the binding modes and affinities of this compound and its virtual derivatives with various biological targets. This can help in prioritizing compounds for synthesis and experimental testing. nih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR): To develop mathematical models that correlate the structural features of benzo[b]thiophene sulfonamides with their biological activities. These models can guide the design of new analogues with improved properties.
ADME/Tox Prediction: In silico models can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of new derivatives, helping to identify candidates with favorable pharmacokinetic and safety profiles early in the discovery pipeline. nih.gov
Density Functional Theory (DFT) Studies: To investigate the molecular and electronic properties of the synthesized compounds, providing insights into their reactivity and potential interactions with biological macromolecules. nih.gov
By combining computational predictions with experimental validation, a more rational and efficient approach to the design of potent and selective this compound-based therapeutic agents can be achieved.
Design and Synthesis of Hybrid Molecules and Conjugates Incorporating the this compound Scaffold
Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has emerged as a powerful tool for developing multifunctional drugs with improved efficacy and the ability to modulate multiple targets. dergipark.org.tr The this compound scaffold is an ideal candidate for the design and synthesis of novel hybrid molecules.
Future research in this area could involve:
Conjugation with other Heterocycles: The benzo[b]thiophene sulfonamide core could be linked to other biologically active heterocyclic moieties, such as isatin, to create hybrids with potential applications in treating complex diseases like tuberculosis. nih.gov
Formation of Chalcone Hybrids: The creation of benzo[b]thiophene-chalcone hybrids has been explored for the development of cholinesterase inhibitors for potential use in Alzheimer's disease. mdpi.comnih.gov This strategy could be adapted for the 6-acetyl derivative.
Development of Multifunctional Ligands: By combining the this compound scaffold with other pharmacophores, it may be possible to design single molecules that can interact with multiple biological targets, offering a more holistic therapeutic approach.
The design and synthesis of such hybrid molecules and conjugates represent a promising frontier for expanding the therapeutic applications of the this compound scaffold.
Q & A
Q. What are the optimized synthetic routes for 6-Acetylbenzo[b]thiophene-2-sulfonamide, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves:
- Cyclopropylation and coupling reactions to introduce the thiophene moiety (e.g., using amines and sulfonating agents) .
- Acetylation at the 6-position via Friedel-Crafts acylation or nucleophilic substitution, requiring anhydrous conditions and catalysts like AlCl₃ .
- Sulfonamide formation using chlorosulfonic acid followed by ammonia or amine nucleophiles .
Key considerations : - Monitor reaction progress via thin-layer chromatography (TLC) .
- Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) .
- Yields (>60%) depend on temperature control (0–40°C) and stoichiometric ratios of reagents .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm acetyl (-COCH₃, δ ~2.6 ppm) and sulfonamide (-SO₂NH₂, δ ~7.3 ppm) groups. Aromatic protons in benzo[b]thiophene appear as multiplet signals (δ 7.1–8.2 ppm) .
- IR Spectroscopy : Detect sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and acetyl C=O (~1680 cm⁻¹) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., sulfonamide NH···O interactions) .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (C₁₀H₉NO₃S₂) with <2 ppm error .
Advanced Research Questions
Q. How does this compound interact with biological targets such as BRD4 bromodomains or carbonic anhydrases?
Methodological Answer:
- BRD4 inhibition : The sulfonamide group binds to the acetyl-lysine pocket via hydrogen bonds, as shown in X-ray structures (PDB: 6P05, resolution: 1.53 Å) . Competitive assays (e.g., AlphaScreen) quantify IC₅₀ values (nM range).
- Carbonic anhydrase (CA) inhibition : The sulfonamide acts as a zinc-binding group, with the acetyl moiety enhancing lipophilicity. Use stopped-flow kinetics to measure CA isoform selectivity (e.g., CA-II vs. CA-IX) .
- Contradiction note : While structurally similar to 5-HT6 receptor ligands (e.g., SB-331711), target promiscuity may arise due to flexible substituents. Validate specificity via knockout cell models or radioligand displacement assays .
Q. How can structure-activity relationship (SAR) studies optimize this compound for specific targets?
Methodological Answer:
- Substituent modifications :
- Assay design :
- Case study : Derivatives with 4-ethoxybenzenesulfonamide showed 10-fold higher CA inhibition than parent compounds .
Q. How do researchers resolve contradictions in reported biological activities of sulfonamide derivatives?
Methodological Answer:
- Data triangulation : Compare results across orthogonal assays (e.g., enzymatic vs. cellular assays) .
- Structural analysis : Use X-ray crystallography to confirm binding poses and rule off-target effects .
- Case example : A study initially attributing activity to CA inhibition later identified BRD4 as the primary target due to crystallographic evidence .
Q. What experimental controls are essential in pharmacological studies of this compound?
Methodological Answer:
- Negative controls : Use sulfonamide-free analogs (e.g., benzo[b]thiophene without -SO₂NH₂) to isolate the sulfonamide’s contribution .
- Positive controls : Include known inhibitors (e.g., acetazolamide for CA, JQ1 for BRD4) .
- Solvent controls : Test DMSO or ethanol at working concentrations to exclude solvent artifacts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
